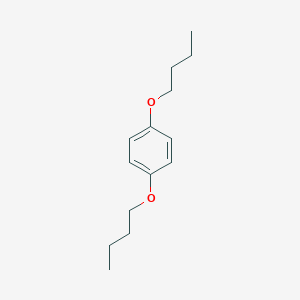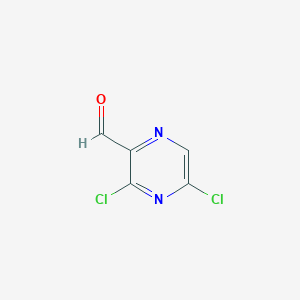
5-Chloroacetyloxindole
概要
説明
5-Chloroacetyloxindole, also known as 5-(2-chloroacetyl)indolin-2-one, is a chemical compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It is a derivative of oxindole, featuring a chlorine atom attached to the acetyl group at the 5th position of the indole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyloxindole typically involves the reaction of indole derivatives with chloroacetyl chloride under controlled conditions. One common method includes the following steps:
Starting Material: Indole or its derivatives.
Reagent: Chloroacetyl chloride.
Catalyst: A base such as pyridine or triethylamine.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high purity of the final product .
化学反応の分析
Types of Reactions: 5-Chloroacetyloxindole undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: The carbonyl group can react with nucleophiles, leading to the replacement of the chlorine atom with another group.
Condensation Reactions: The NH group within the indole ring can participate in condensation reactions with other molecules containing carbonyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base and under anhydrous conditions to prevent hydrolysis.
Major Products:
Substituted Oxindoles: Formed through nucleophilic substitution reactions.
Condensation Products: Resulting from reactions with carbonyl-containing compounds.
科学的研究の応用
5-Chloroacetyloxindole has several applications in scientific research:
作用機序
The specific mechanism of action of 5-Chloroacetyloxindole is not well-understood. its potential for nucleophilic substitution reactions suggests its possible use as a cysteine-modifying agent in proteomic research. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles.
類似化合物との比較
5-(2-Chloroacetyl)-6-chlorooxindole: A similar compound with an additional chlorine atom at the 6th position.
5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one: Another derivative with a different acyl group.
Uniqueness: 5-Chloroacetyloxindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWBEAGVWVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366179 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65435-04-3 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloroacetyloxindole in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing thiazole-containing indole derivatives []. The research highlights its reactivity with thiourea, substituted thioureas, and thioamides via the Hantzsch reaction. This reaction efficiently yields a diverse range of 5-(2-substituted-thiazol-4-yl)indolin-2-one derivatives, demonstrating its utility in creating structurally diverse compounds for potential medicinal chemistry applications.
Q2: Can you elaborate on the reaction conditions used with this compound in the study?
A2: The study employed mild reaction conditions for synthesizing thiazole-containing indole derivatives using this compound []. The reactions were conducted in absolute ethanol as the solvent, eliminating the need for harsh reagents or extreme temperatures. This approach contributes to the method's overall efficiency and simplifies the synthesis process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)







![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
